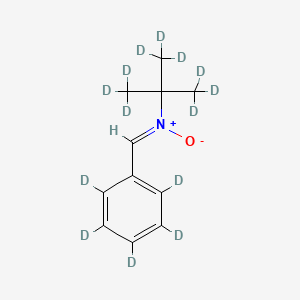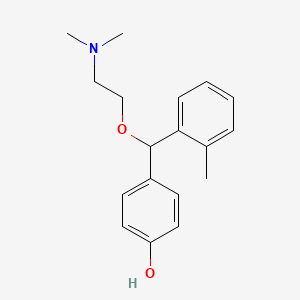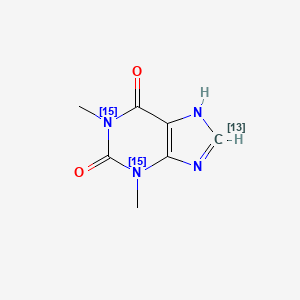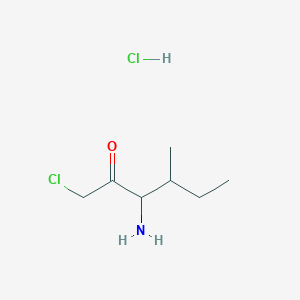
Anthranilic acid, N-(2-naphthyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Naphtylamino)benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a naphthylamino group attached to the benzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Naphtylamino)benzoic acid typically involves the reaction of 2-naphthylamine with phthalic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a solvent such as acetic acid and a catalyst like sulfuric acid to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of 2-(2-Naphtylamino)benzoic acid may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the compound in its pure form.
化学反応の分析
Types of Reactions: 2-(2-Naphtylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of 2-(2-Naphtylamino)benzoic acid, which can have different functional groups attached to the aromatic ring.
科学的研究の応用
2-(2-Naphtylamino)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(2-Naphtylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with cellular signaling pathways and metabolic enzymes.
類似化合物との比較
Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties.
2-Naphthylamine: An aromatic amine used in the synthesis of dyes and pigments.
Phthalic Anhydride: An important industrial chemical used in the production of plasticizers and resins.
Uniqueness: 2-(2-Naphtylamino)benzoic acid is unique due to its combined structural features of both benzoic acid and naphthylamine, which confer distinct chemical and biological properties
特性
CAS番号 |
4800-34-4 |
|---|---|
分子式 |
C17H13NO2 |
分子量 |
263.29 g/mol |
IUPAC名 |
2-(naphthalen-2-ylamino)benzoic acid |
InChI |
InChI=1S/C17H13NO2/c19-17(20)15-7-3-4-8-16(15)18-14-10-9-12-5-1-2-6-13(12)11-14/h1-11,18H,(H,19,20) |
InChIキー |
VKDURIRMJONJMV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)NC3=CC=CC=C3C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1S,2R)-2-[methyl(trideuteriomethyl)amino]-1-phenylpropan-1-ol;hydrochloride](/img/structure/B13826035.png)
![Azane;4-[4-[[4-(4-sulfoanilino)phenyl]-[4-(4-sulfophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid](/img/structure/B13826037.png)



![N-(2-ethylhexyl)-1-({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}diazenyl)naphthalen-2-amine](/img/structure/B13826047.png)
![3-[(4-Propoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13826049.png)

![N-[(5-bromofuran-2-yl)methyl]-2-(4-chlorophenoxy)-N-(pyridin-2-yl)acetamide](/img/structure/B13826061.png)

![N-(2,4-dioxo-3-oxabicyclo[3.1.0]hexan-1-yl)acetamide](/img/structure/B13826083.png)
![3-Bromo-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B13826090.png)
